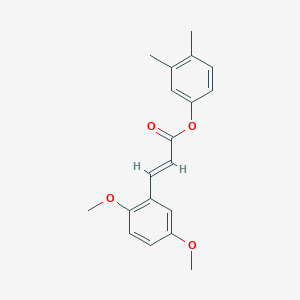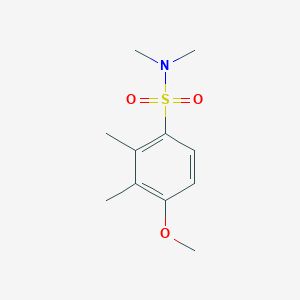
5-(2,4-dichlorophenyl)-2-furaldehyde N-phenylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1. Synthesis Analysis:
- The synthesis of semicarbazone derivatives, including those from 5-nitro-2-furaldehyde, has been extensively studied. These derivatives are usually prepared from their corresponding aldehydes and semicarbazides. The preparation involves E-configuration, as determined by NMR-NOE experiments (Cerecetto et al., 2000).
2. Molecular Structure Analysis:
- The molecular structure of semicarbazone compounds like 2-furaldehyde-4-phenylthiosemicarbazone and their metal complexes has been characterized using techniques such as single-crystal X-ray diffraction, showing coordination through sulfur and azomethine nitrogen atoms (Ilies et al., 2013).
3. Chemical Reactions and Properties:
- Benzaldehyde semicarbazone ligands have shown diverse chemical behaviors in reactions with metals like ruthenium, forming complexes with different coordination modes and exhibiting redox properties. This indicates the versatility of semicarbazone ligands in forming stable metal complexes (Basuli et al., 2001).
4. Physical Properties Analysis:
- The physical properties of these semicarbazone derivatives, particularly their coordination complexes, include aspects like magnetic susceptibility, electronic absorption, and EPR spectral studies, which are crucial for understanding their electronic and geometric structures (Ilies et al., 2013).
5. Chemical Properties Analysis:
- The chemical properties of semicarbazones are influenced by their substituents and the nature of their metal complexes. For instance, in ruthenium complexes, the redox properties are affected by the substituents on the semicarbazone ligand (Basuli et al., 2001).
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Agents
Research has identified compounds structurally related to 5-(2,4-dichlorophenyl)-2-furaldehyde N-phenylsemicarbazone with potential antimicrobial and antibacterial properties. For example, studies on triclosan, a compound with chlorinated phenolic structures similar to the dichlorophenyl group in the chemical of interest, demonstrate its broad-spectrum antibacterial effectiveness and use in consumer products (Bedoux et al., 2012). These insights suggest that related compounds might also exhibit useful antimicrobial properties, warranting further investigation into their potential applications in sanitization and healthcare products.
Environmental Impact and Toxicology
Considerable attention has been given to the environmental fate and toxicological effects of chlorophenols and related compounds. For instance, studies have assessed the occurrence, persistence, and ecological impacts of chlorinated hydrocarbons, including their potential to act as precursors to more toxic and persistent pollutants (Kimbrough, 1972). This research area highlights the importance of understanding the environmental and health risks associated with the use of such chemicals, guiding regulations and the development of safer alternatives.
Pharmacological and Therapeutic Applications
Research on phenolic acids and derivatives, including chlorogenic acid (a compound with similarities to the dichlorophenyl and furan components of the chemical ), has revealed a range of pharmacological and therapeutic roles. These include antioxidant, anti-inflammatory, and neuroprotective effects, suggesting potential applications in treating or managing various health conditions (Naveed et al., 2018). The exploration of such compounds could lead to the development of new drugs and health supplements.
Agricultural Uses
The impact of herbicides based on 2,4-D (2,4-dichlorophenoxyacetic acid), a chlorophenol with structural similarities to the dichlorophenyl component of the chemical of interest, has been extensively reviewed, focusing on their behavior in agricultural environments and microbial biodegradation (Magnoli et al., 2020). Insights from this research could inform the development and management of herbicides and pesticides that are more environmentally friendly and sustainable.
Orientations Futures
Propriétés
IUPAC Name |
1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-6-8-15(16(20)10-12)17-9-7-14(25-17)11-21-23-18(24)22-13-4-2-1-3-5-13/h1-11H,(H2,22,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDHRCVFPRFRFJ-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)


![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)
![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)


![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)
![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)
![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)
![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)
![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)